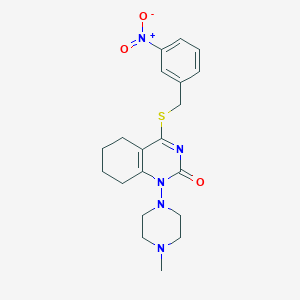
1-(4-methylpiperazin-1-yl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-methylpiperazin-1-yl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C20H25N5O3S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-methylpiperazin-1-yl)-4-((3-nitrobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (CAS Number: 920202-73-9) is a compound that has garnered attention for its potential biological activities. This review synthesizes current research findings related to its pharmacological properties, including antitumor, anticonvulsant, and antimicrobial activities.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H23N5O3S
- Molecular Weight : 401.5 g/mol
- Structure : The compound features a piperazine moiety linked to a quinazolinone structure with a nitrobenzyl thio group.
Antitumor Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, notably the MCF-7 breast cancer cell line. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 5 μM, which is comparable to established chemotherapeutic agents like Doxorubicin .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored through in vitro assays against various bacterial strains. Preliminary results indicate that derivatives exhibit moderate antibacterial activity, particularly against Gram-positive bacteria. Further optimization of the structure could enhance these effects .
Mechanistic Insights
Research into the mechanism of action suggests that the compound may exert its effects through multiple pathways:
- Inhibition of Topoisomerases : Similar compounds have shown to inhibit topoisomerases involved in DNA replication and repair processes.
- Induction of Apoptosis : Evidence indicates that the compound can induce apoptosis in cancer cells via the mitochondrial pathway.
Case Studies
A notable case study involved synthesizing and evaluating a series of quinazolinone derivatives for their anticancer activity. Among these, the target compound was highlighted for its promising results against MCF-7 cells, leading to further investigations into its structure-activity relationships (SAR) and potential modifications to enhance efficacy .
Eigenschaften
IUPAC Name |
1-(4-methylpiperazin-1-yl)-4-[(3-nitrophenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-22-9-11-23(12-10-22)24-18-8-3-2-7-17(18)19(21-20(24)26)29-14-15-5-4-6-16(13-15)25(27)28/h4-6,13H,2-3,7-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUSIMPBYGXQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














